N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is an acetamide derivative featuring a pyrimidine core substituted with a pyrrolidin-1-yl group and a methyl substituent. The acetamide moiety is linked to a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) effects. This structural combination is hypothesized to influence physicochemical properties, target binding, and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-12-9-17(22-18(20-12)23-7-3-4-8-23)26-11-16(24)21-13-5-6-15(25-2)14(19)10-13/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHSNKJPYIDBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the pyrrolidinyl-pyrimidinyl intermediate:
Coupling reaction: The final step involves coupling the two intermediates through an acetamide linkage under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes:
Batch processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques like recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(4-Chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Key Difference : Replaces the 3-chloro-4-methoxyphenyl group with a simpler 4-chlorophenyl.
- Impact: Reduced steric bulk may enhance solubility but decrease target specificity.
- Molecular Weight : 374.87 g/mol (vs. target compound’s ~407.3 g/mol estimated from analogs) .
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
- Key Difference : Features a 4-isopropylphenyl group.
- Impact :
N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide
- Key Difference: Incorporates a thieno[3,2-d]pyrimidine core and fluorine substituent.
- Fluorine’s electronegativity may strengthen binding affinity via dipole interactions. Synthetic Yield: 52% (indicative of moderate reactivity under similar conditions) .
Core Heterocycle Modifications
N-(6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)-1H-indazol-5-amine Derivatives
Structural and Pharmacokinetic Comparison Table
Key Research Findings
Synthetic Accessibility :
- Pyrrolidin-1-yl-pyrimidine cores are commonly synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki reactions), but yields vary significantly (16–52%) depending on substituents .
- Bulkier groups (e.g., isopropyl in L868-0108) may hinder reaction efficiency .
Thieno-pyrimidine derivatives exhibit enhanced planarity, which correlates with improved binding in kinase inhibitors .
Metabolic Considerations :
- Pyrrolidin-1-yl groups may enhance metabolic stability compared to piperidine analogs due to reduced basicity .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Chloro and Methoxy Substituents : The presence of a chloro group and a methoxy group on the phenyl ring enhances lipophilicity and may influence receptor binding.
- Pyrimidine and Pyrrolidine Moieties : These heterocycles are known for their roles in various biological activities, including enzyme inhibition and receptor modulation.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, particularly within the PI3K pathway, which is crucial for cell signaling and metabolism.
- Receptor Binding : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against various targets:
These values indicate a high degree of potency, particularly against PI3Kδ, which is implicated in autoimmune diseases.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study investigating the effects of the compound on autoimmune conditions showed significant reductions in inflammatory markers in vitro, suggesting its role as a potential treatment for conditions like lupus.
- Case Study 2 : Another research effort focused on neuronal health indicated that this compound could protect against oxidative stress-induced apoptosis in neuronal cells, further supporting its neuroprotective claims.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Selectivity : The compound exhibits selectivity for certain kinases over others, minimizing off-target effects.
- Bioavailability : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, although further studies are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
